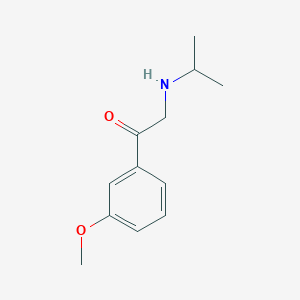
Perfluoropent-2-ene
Vue d'ensemble
Description
Perfluoropent-2-ene, also known as 1,1,1,2,3,4,4,5,5,5-Decafluoropent-2-ene, is a fluorinated organic compound with the molecular formula C5F10. This compound is part of the perfluoroolefins family, characterized by the presence of multiple fluorine atoms attached to a carbon-carbon double bond. This compound is known for its high chemical stability and unique reactivity due to the presence of fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Perfluoropent-2-ene can be synthesized through the fluorination of pent-2-ene using elemental fluorine or electrochemical fluorination methods. The reaction typically involves the use of a fluorine gas at controlled temperatures and pressures to ensure the selective addition of fluorine atoms to the carbon-carbon double bond.
Industrial Production Methods: Industrial production of this compound often involves the direct fluorination of hydrocarbons in the presence of catalysts. This process ensures high yields and purity of the final product. The reaction conditions are optimized to prevent over-fluorination and to maintain the integrity of the carbon-carbon double bond.
Analyse Des Réactions Chimiques
Types of Reactions: Perfluoropent-2-ene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the carbon-carbon double bond can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Addition Reactions: The double bond in this compound can participate in addition reactions with electrophiles, leading to the formation of various addition products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, potassium hydroxide, and thiols are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or ozone can be employed.
Addition Reactions: Electrophiles such as hydrogen halides and halogens are used under controlled conditions.
Major Products Formed:
Nucleophilic Substitution: Formation of perfluoroalkylamines, perfluoroalkyl alcohols, and perfluoroalkyl thiols.
Oxidation: Formation of perfluorinated carboxylic acids and ketones.
Addition Reactions: Formation of perfluorinated alkyl halides and other addition products.
Applications De Recherche Scientifique
Perfluoropent-2-ene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various fluorinated organic compounds. Its unique reactivity makes it valuable in the development of new materials and catalysts.
Biology: Studied for its potential use in drug delivery systems due to its high chemical stability and biocompatibility.
Medicine: Investigated for its role in the development of fluorinated pharmaceuticals, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and coatings, due to its excellent chemical resistance and thermal stability.
Mécanisme D'action
The mechanism of action of perfluoropent-2-ene involves its interaction with various molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can form strong bonds with nucleophiles, leading to the formation of stable products. Additionally, its high electronegativity and low polarizability contribute to its unique chemical properties.
Comparaison Avec Des Composés Similaires
Perfluorobut-2-ene: Another perfluorinated olefin with similar reactivity but different chain length.
Perfluorohex-2-ene: A longer-chain perfluorinated olefin with similar chemical properties.
Perfluorooct-2-ene: An even longer-chain perfluorinated olefin with enhanced stability and reactivity.
Uniqueness of Perfluoropent-2-ene: this compound stands out due to its optimal chain length, which provides a balance between reactivity and stability. Its unique combination of chemical properties makes it a valuable compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
1,1,1,2,3,4,4,5,5,5-decafluoropent-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F10/c6-1(2(7)4(10,11)12)3(8,9)5(13,14)15 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMQLAKDFBLCHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)F)(C(C(F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9072604 | |
| Record name | Perfluoro-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9072604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72804-49-0 | |
| Record name | 1,1,1,2,3,4,4,5,5,5-Decafluoro-2-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72804-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoro-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9072604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




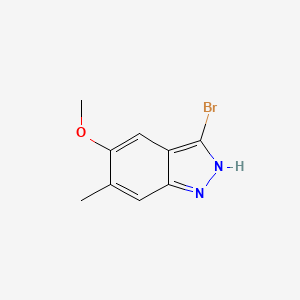
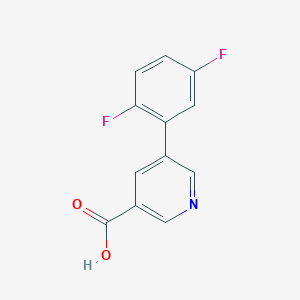

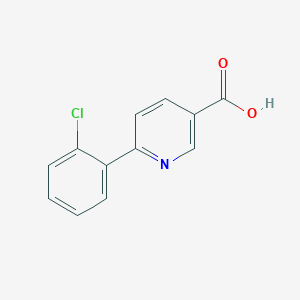


![N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide;4-methylbenzenesulfonic acid](/img/structure/B1614210.png)

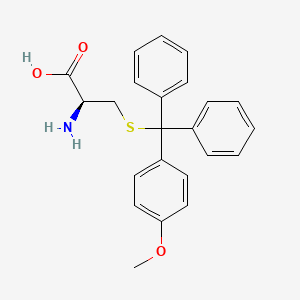
![{3-[2-(4-Hydroxy-phenyl)-acetylamino]-benzyl}-carbamic acid tert-butyl ester](/img/structure/B1614213.png)
